molecular formula C12H16N2O3 B231191 ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate

ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate

Cat. No. B231191
M. Wt: 236.27 g/mol
InChI Key: SUSCHEYKLFBJAQ-JOYOIKCWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate, commonly known as EDP, is a chemical compound that has been the subject of scientific research in recent years. EDP is a pyrazolopyridine derivative that exhibits potential therapeutic properties in various diseases. The synthesis of EDP is a complex process that requires expertise in organic chemistry, and its mechanism of action is still under investigation. In

Mechanism Of Action

The mechanism of action of EDP is still under investigation. However, studies have shown that EDP inhibits the activity of various enzymes and proteins, including phosphodiesterase (PDE), cyclooxygenase (COX), and nuclear factor-kappa B (NF-κB). Inhibition of these enzymes and proteins leads to the suppression of inflammation and tumor growth.

Biochemical And Physiological Effects

EDP has been shown to exhibit various biochemical and physiological effects. Studies have shown that EDP inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). EDP also inhibits the production of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), which are potent mediators of inflammation. In addition, EDP has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

Advantages And Limitations For Lab Experiments

EDP has several advantages and limitations for lab experiments. One advantage is that EDP is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for drug development. Another advantage is that EDP exhibits low toxicity in vitro, indicating its potential safety for use in humans. However, one limitation is that EDP has poor water solubility, which can affect its bioavailability. Another limitation is that the synthesis of EDP is a complex process that requires expertise in organic chemistry.

Future Directions

There are several future directions for the research of EDP. One direction is to investigate the potential of EDP as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to explore the structure-activity relationship (SAR) of EDP to optimize its pharmacological properties. Furthermore, the development of novel synthetic methods for EDP and its derivatives could lead to the discovery of more potent and selective compounds.
Conclusion:
EDP is a pyrazolopyridine derivative that exhibits potential therapeutic properties in various diseases. The synthesis of EDP is a complex process that requires expertise in organic chemistry, and its mechanism of action is still under investigation. EDP has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities, and its potential as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases warrants further investigation. The future directions for the research of EDP include exploring its SAR, optimizing its pharmacological properties, and developing novel synthetic methods for EDP and its derivatives.

Synthesis Methods

The synthesis of EDP is a multistep process that involves the reaction of 2-aminopyridine with ethyl acetoacetate and acetic anhydride to form the intermediate compound. The intermediate compound is then reacted with hydrazine hydrate to form EDP. The yield of EDP is around 60%, and the purity of the compound is achieved through recrystallization and column chromatography.

Scientific Research Applications

EDP has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that EDP exhibits anti-inflammatory, antitumor, and antiviral activities. EDP has been investigated for its potential use in the treatment of cancer, viral infections, and inflammatory diseases such as arthritis and psoriasis.

properties

Product Name

ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl (3aR,6S)-3a,6-dimethyl-7-oxo-6H-pyrazolo[1,5-a]pyridine-1-carboxylate

InChI

InChI=1S/C12H16N2O3/c1-4-17-11(16)13-8-7-12(3)6-5-9(2)10(15)14(12)13/h5-9H,4H2,1-3H3/t9-,12+/m0/s1

InChI Key

SUSCHEYKLFBJAQ-JOYOIKCWSA-N

Isomeric SMILES

CCOC(=O)N1C=C[C@@]2(N1C(=O)[C@H](C=C2)C)C

SMILES

CCOC(=O)N1C=CC2(N1C(=O)C(C=C2)C)C

Canonical SMILES

CCOC(=O)N1C=CC2(N1C(=O)C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.